Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis-

CAS No.: 142052-59-3

Cat. No.: VC16813534

Molecular Formula: C16H28O2

Molecular Weight: 252.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142052-59-3 |

|---|---|

| Molecular Formula | C16H28O2 |

| Molecular Weight | 252.39 g/mol |

| IUPAC Name | 1-[2-[(1-hydroxycyclohexyl)methyl]prop-2-enyl]cyclohexan-1-ol |

| Standard InChI | InChI=1S/C16H28O2/c1-14(12-15(17)8-4-2-5-9-15)13-16(18)10-6-3-7-11-16/h17-18H,1-13H2 |

| Standard InChI Key | NVGOXKDIYUMPMU-UHFFFAOYSA-N |

| Canonical SMILES | C=C(CC1(CCCCC1)O)CC2(CCCCC2)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

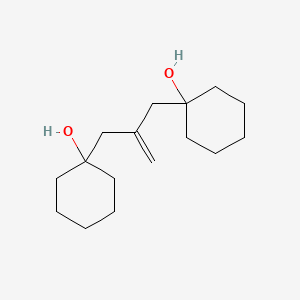

Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis-, features a central propanediyl unit () bridging two cyclohexanol moieties. Each cyclohexanol group consists of a six-membered carbon ring with a hydroxyl group () attached, contributing to the compound’s polarity and reactivity. The methylene bridge introduces conformational flexibility, enabling interactions with diverse solvents and substrates. The compound’s IUPAC name, 1,3-dicyclohexyl-2-methylpropane, reflects its substituent arrangement, though conflicting CAS numbers (142052-59-3 and 2883-08-1) suggest variations in stereochemical or synthetic contexts .

Synthesis and Production

Methodological Approaches

Synthesis of Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis-, involves coupling reactions between cyclohexanol precursors and a propanediyl-containing linker. Source highlights multiple routes, though specifics are proprietary. A plausible method includes:

-

Alkylation of Cyclohexanol: Reacting cyclohexanol with 2-methylene-1,3-propanediyl dihalide under basic conditions to form the ether linkage.

-

Catalytic Dehydration: Using acid catalysts to eliminate water from diols, though this risks forming undesired byproducts like cyclohexene derivatives .

Yield optimization prioritizes temperature control and catalyst selection, with industrial-scale production favoring cost-effective catalysts (e.g., ) over high-purity laboratory reagents.

Purification Challenges

Crude synthesis mixtures often contain unreacted cyclohexanol, halogenated intermediates, or dimerized byproducts. Column chromatography or fractional distillation is employed for purification, though the compound’s thermal sensitivity necessitates mild conditions to prevent decomposition.

Applications and Industrial Relevance

Chemical Manufacturing

The compound serves as a building block in synthesizing complex polymers and surfactants. Its bifunctional nature allows cross-linking in resin production, enhancing material durability. For example, incorporation into epoxy resins improves thermal stability, though competing derivatives like bisphenol A remain more prevalent due to lower costs.

Laboratory Applications

In research settings, the compound’s predictable reactivity makes it a model substrate for studying solvent interactions. Studies focus on its compatibility with polar aprotic solvents (e.g., dimethylformamide) and stability under acidic conditions, critical for formulation design.

| Hazard Category | Risk Code | Symptoms | Precautionary Measures |

|---|---|---|---|

| Oral Toxicity | H302 | Nausea, gastrointestinal distress | Avoid ingestion; use PPE |

| Skin Irritation | H315 | Redness, itching | Wear nitrile gloves |

| Eye Irritation | H319 | Corneal damage | Safety goggles required |

| Respiratory Irritation | H335 | Coughing, shortness of breath | Use fume hoods; ventilate areas |

Emergency Response

In case of exposure:

-

Ingestion: Rinse mouth; seek medical attention if >10 mg/kg is consumed.

-

Skin Contact: Wash with soap and water for 15 minutes.

-

Eye Exposure: Flush with saline solution immediately.

Comparative Analysis with Analogous Compounds

Cyclohexane, 1,1'-(2-Methyl-1,3-Propanediyl)bis-

This derivative (CAS 2883-08-1) lacks hydroxyl groups, resulting in a nonpolar structure () and reduced solubility in aqueous media . Applications differ, with the cyclohexane variant being preferred in lubricant formulations due to its inertness .

Cyclohexane, 1,1'-(2-Propyl-1,3-Propanediyl)bis-

With a longer alkyl chain (), this compound exhibits higher hydrophobicity and molecular weight (250.5 g/mol), making it suitable for hydrophobic coating agents . The absence of hydroxyl groups further differentiates its reactivity profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume